molecular formula C18H19NO6S B12390230 Steroid sulfatase-IN-5

Steroid sulfatase-IN-5

Cat. No.: B12390230
M. Wt: 377.4 g/mol
InChI Key: SLZNGBSUYBIGII-ZJFPTPTDSA-N
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Description

Steroid sulfatase-IN-5 is a potent inhibitor of the enzyme steroid sulfatase, which is responsible for the hydrolysis of steroid sulfates into their active forms. This enzyme plays a crucial role in the metabolism of steroids, including estrone sulfate and dehydroepiandrosterone sulfate, which can be converted into biologically active estrogens and androgens .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of steroid sulfatase-IN-5 involves multiple steps, including the formation of key intermediates and the final coupling reactionCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the reaction conditions are optimized for maximum yield and purity. This often requires the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Steroid sulfatase-IN-5 undergoes several types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can be further modified to enhance their inhibitory activity or to study their biological effects .

Scientific Research Applications

Steroid sulfatase-IN-5 has a wide range of scientific research applications, including:

Mechanism of Action

Steroid sulfatase-IN-5 exerts its effects by binding to the active site of steroid sulfatase, thereby preventing the hydrolysis of steroid sulfates into their active forms. This inhibition reduces the levels of biologically active estrogens and androgens, which can help in the treatment of hormone-dependent cancers. The molecular targets involved include the enzyme’s active site residues and the pathways associated with steroid metabolism .

Properties

Molecular Formula

C18H19NO6S

Molecular Weight

377.4 g/mol

IUPAC Name

[(11aS)-8,11a-dimethyl-1,4-dioxo-3,3a,10,11-tetrahydro-2H-indeno[4,5-c]chromen-7-yl] sulfamate

InChI

InChI=1S/C18H19NO6S/c1-9-7-11-10-5-6-18(2)12(3-4-15(18)20)16(10)17(21)24-14(11)8-13(9)25-26(19,22)23/h7-8,12H,3-6H2,1-2H3,(H2,19,22,23)/t12?,18-/m0/s1

InChI Key

SLZNGBSUYBIGII-ZJFPTPTDSA-N

Isomeric SMILES

CC1=CC2=C(C=C1OS(=O)(=O)N)OC(=O)C3=C2CC[C@]4(C3CCC4=O)C

Canonical SMILES

CC1=CC2=C(C=C1OS(=O)(=O)N)OC(=O)C3=C2CCC4(C3CCC4=O)C

Origin of Product

United States

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